molecular formula C10H9F3N2 B2402820 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine CAS No. 1160489-36-0

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine

Cat. No.: B2402820
CAS No.: 1160489-36-0
M. Wt: 214.191
InChI Key: JLPVJZQBFOFIJD-UHFFFAOYSA-N
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Description

2-(4,5,6-Trifluoro-1H-indol-3-yl)ethanamine (CAS 1160489-36-0) is a high-purity, fluorinated organic compound with the molecular formula C10H9F3N2 and a molecular weight of 214.19 g/mol. It is supplied as a powder and recommended for storage at 4°C . This compound belongs to the important chemical class of tryptamine derivatives, which are known for their significant interdisciplinary research potential in medicinal and agrochemical chemistry . The strategic incorporation of three fluorine atoms onto the indole ring system can profoundly alter the molecule's properties. Fluorination is a well-established strategy to enhance key characteristics of a drug candidate, including its metabolic stability, membrane permeability, and lipophilicity, which can lead to improved efficacy and bioavailability . Indole-based scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities . Researchers utilize this specific trifluoro-substituted ethanamine as a key synthetic intermediate or precursor for the development of novel bioactive molecules. Its structure makes it particularly valuable for constructing more complex compounds aimed at investigating new therapeutic or agrochemical agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-6-3-7-8(10(13)9(6)12)5(1-2-14)4-15-7/h3-4,15H,1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPVJZQBFOFIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions . This method provides a straightforward approach to obtaining the desired trifluoromethylated indole derivative.

Industrial Production Methods

Industrial production of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to various receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Hydrogen-Bonding Interactions

  • Tryptamine derivatives (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine) form hydrogen bonds with GLU527 and TYR604 of HSP90, critical for antiplasmodial activity . The trifluoro analog’s fluorine atoms may strengthen these interactions via polar effects, though direct evidence is lacking.
  • 6-Methoxy substitution (as in 6-methoxytryptamine) shifts receptor selectivity toward 5-HT₁A/₂A subtypes due to steric and electronic modulation , whereas trifluoromethoxy groups (e.g., in CAS 467451-81-6) likely prioritize interactions with hydrophobic protein pockets .

Anti-Inflammatory Potential

  • DPIE derivatives (e.g., 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine) suppress IL-1β-induced pro-inflammatory cytokines (e.g., IL-6, TNF-α) in oral cells . While the trifluoro compound lacks direct anti-inflammatory data, its fluorine atoms may enhance binding to inflammatory targets like COX-2 or NF-κB, as seen in fluorinated NSAIDs.

Metabolic and Stability Profiles

  • Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes, as demonstrated in 5,6-difluoro analogs . The 4,5,6-trifluoro derivative’s stability is expected to surpass even difluoro compounds due to greater electronegativity and C-F bond strength .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, and what are the critical steps requiring optimization?

  • Methodological Answer : A five-step synthesis starting from hexafluorobenzene is a plausible route, involving fluorinated precursor cyclization and subsequent functionalization. Key steps include:

  • Fluorine retention : Ensuring regioselectivity during cyclization to preserve the 4,5,6-trifluoro configuration.
  • Protecting group strategies : Using tert-butoxycarbonyl (Boc) or other groups to prevent side reactions during amine functionalization.
  • Purification : Chromatography or recrystallization to isolate the final product, as polyhalogenated indoles often require rigorous purity validation via HPLC or NMR .

Q. How does the trifluoro substitution on the indole ring influence the compound's physicochemical properties?

  • Methodological Answer : The electron-withdrawing trifluoro group increases the indole ring's electrophilicity, affecting:

  • Solubility : Reduced water solubility compared to non-fluorinated analogs; logP can be estimated via reverse-phase HPLC.
  • Stability : Enhanced resistance to oxidative degradation due to fluorine's inductive effects.
  • Spectroscopic signatures : Distinct ¹⁹F NMR shifts (e.g., δ -120 to -140 ppm for aromatic fluorines) and altered UV-Vis absorption maxima (e.g., ~280 nm) .

Advanced Research Questions

Q. What methodologies are employed to analyze the interaction of this compound with NMDA receptors, and how do structural modifications affect binding affinity?

  • Methodological Answer :

  • Radioligand displacement assays : Use [³H]MK-801 or [³H]glycine to quantify competitive binding in cortical membrane preparations.
  • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing GluN1/GluN2B subunits to measure ion channel blockade.
  • Structure-activity relationship (SAR) : Compare binding IC₅₀ values of trifluoro derivatives with chlorinated analogs (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, IC₅₀ ~50 nM) to assess fluorine's impact on hydrophobic interactions .

Q. How can computational modeling predict the binding modes of this compound to target proteins like HSP90?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with HSP90's ATP-binding pocket. Key residues (e.g., GLU527, TYR604) may form hydrogen bonds with the amine group or indole nitrogen.
  • Free energy calculations : MM-GBSA or MM-PBSA to estimate binding affinities, correlating with experimental IC₅₀ data from fluorescence polarization assays .

Q. How should researchers address discrepancies in reported biological activity data for halogenated tryptamine derivatives across different studies?

  • Methodological Answer :

  • Assay standardization : Validate purity (>98% via LC-MS) and confirm fluorination patterns using ¹H/¹⁹F NMR.
  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP modulation) to rule out false positives.
  • Meta-analysis : Adjust for variables like cell line specificity (e.g., HEK293 vs. neuronal primary cultures) or buffer composition (e.g., Mg²⁺ concentration in NMDA assays) .

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